

Development of a Stable Formulation for Eterobarb for Research Use

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Compound of Interest

Compound Name: Eterobarb

Cat. No.: B1671376

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eterobarb is a barbiturate derivative with anticonvulsant properties, showing promise in clinical trials with fewer sedative effects compared to its parent compound, phenobarbital[1][2]. A significant challenge in the preclinical and clinical development of **Eterobarb** is its poor aqueous solubility, which can limit its bioavailability and therapeutic efficacy[3][4]. This application note provides a comprehensive guide for the development of a stable formulation of **Eterobarb** suitable for research purposes. The protocols outlined below focus on systematic solubility screening, formulation development using various solubilization techniques, and a robust stability assessment program.

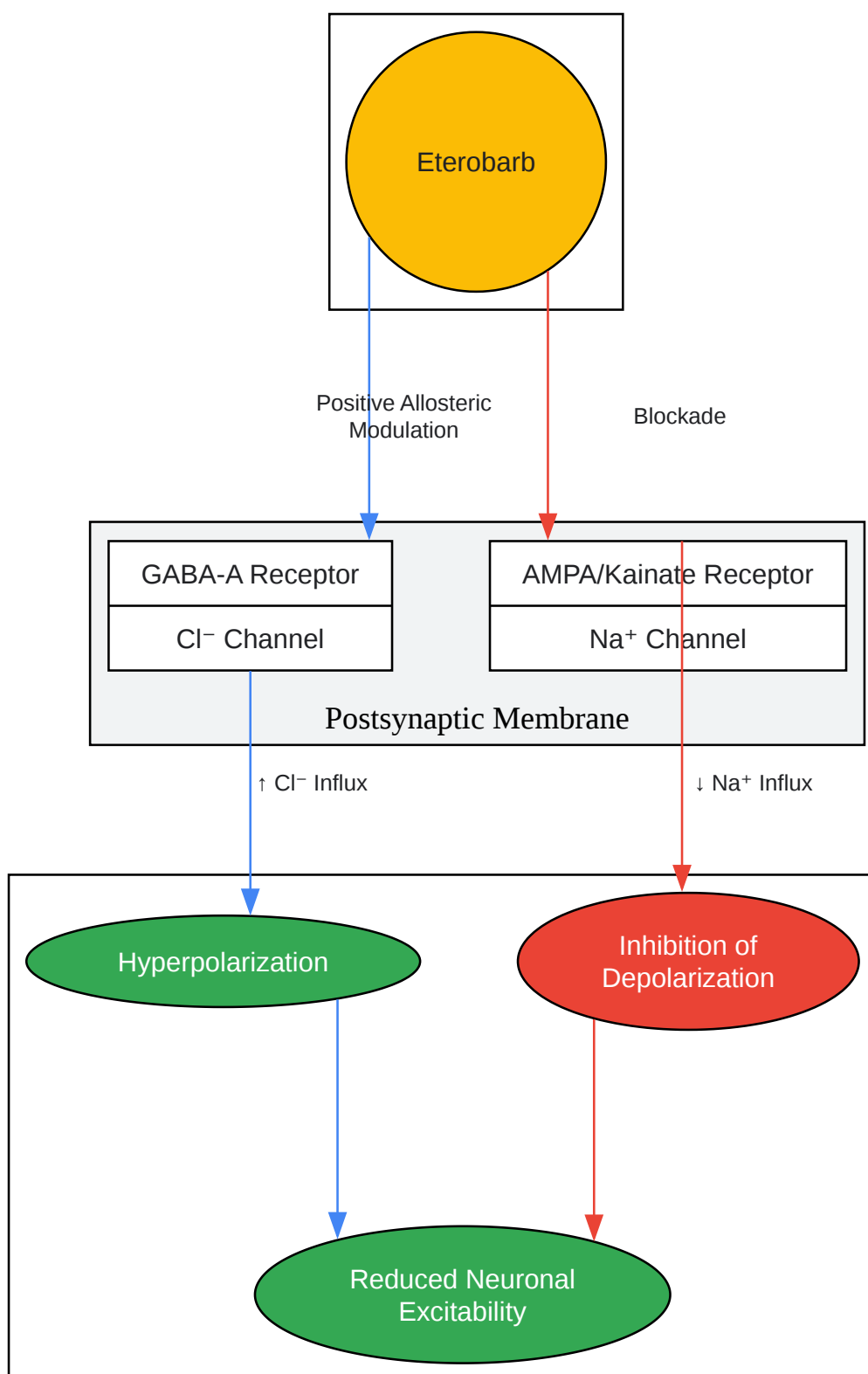
Physicochemical Properties of Eterobarb

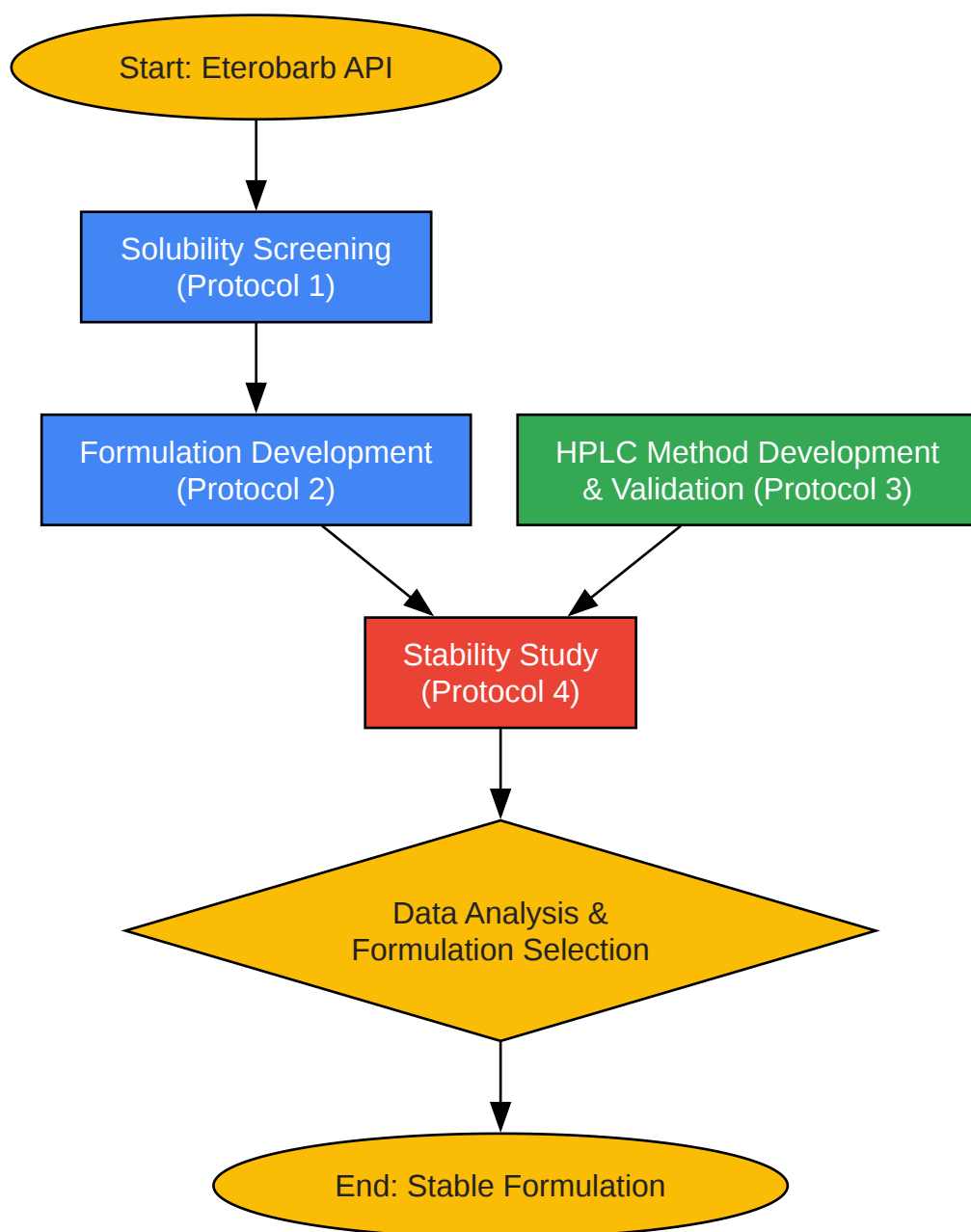
A summary of the known physicochemical properties of **Eterobarb** is presented in Table 1. This information is crucial for the rational design of a suitable formulation.

Property	Value	Reference
Molecular Formula	C ₁₆ H ₂₀ N ₂ O ₅	[1]
Molar Mass	320.34 g·mol ⁻¹	
Appearance	Crystals	
Melting Point	116-118 °C	
IUPAC Name	5-ethyl-1,3-bis(methoxymethyl)-5-phenyl-1,3-diazinane-2,4,6-trione	
Synonyms	Antilon, N,N'-Dimethoxymethylphenobarbital	
Solubility	Poorly water-soluble	

Proposed Mechanism of Action

Eterobarb is a derivative of phenobarbital. The primary mechanism of action for phenobarbital involves the enhancement of GABA-mediated inhibitory neurotransmission and the attenuation of glutamate-mediated excitatory neurotransmission. It is hypothesized that **Eterobarb** shares a similar mechanism, acting as a positive allosteric modulator of the GABA-A receptor, which increases the flow of chloride ions into the neuron, leading to hyperpolarization and reduced neuronal excitability. It may also exhibit inhibitory effects on AMPA and kainate receptors at higher concentrations.





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- 3. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
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